3-[(4-bromophenoxy)methyl]-N-[(2-ethoxyphenyl)methyl]benzamide -

3-[(4-bromophenoxy)methyl]-N-[(2-ethoxyphenyl)methyl]benzamide

Catalog Number: EVT-4961848
CAS Number:
Molecular Formula: C23H22BrNO3
Molecular Weight: 440.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

    Compound Description: (S)-17b is a potent and selective histone deacetylase (HDAC) inhibitor. It exhibits potent in vitro inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome cell line (SKM-1). [] It demonstrates strong antitumor activity in vivo, particularly in SKM-1 xenograft models. []

    Relevance: While structurally distinct from 3-[(4-bromophenoxy)methyl]-N-(2-ethoxybenzyl)benzamide, (S)-17b shares the core benzamide moiety. The research highlighting (S)-17b emphasizes the biological significance of benzamide derivatives, particularly in the context of cancer treatment. [] This connection suggests potential research avenues for exploring the biological activity of 3-[(4-bromophenoxy)methyl]-N-(2-ethoxybenzyl)benzamide and its analogs.

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide (Compound 36)

    Compound Description: Compound 36 is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. [] It displays promising therapeutic potential for treating inflammatory diseases, particularly rheumatoid arthritis (RA). [] Compound 36 exhibits good potency, selectivity, and a remarkable pharmacokinetic profile. []

    Relevance: Similar to 3-[(4-bromophenoxy)methyl]-N-(2-ethoxybenzyl)benzamide, Compound 36 belongs to the benzamide class of compounds. The research emphasizing Compound 36 underscores the importance of exploring structural diversity within the benzamide family for developing new therapeutics targeting different biological pathways. []

N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted phenyl) benzamides

    Compound Description: This series of compounds was investigated for their inhibitory activity on H+/K+-ATPase, a target for developing antiulcer agents. [] The research focused on understanding the structure-activity relationship (SAR) to design more potent inhibitors. []

    Relevance: This series of compounds highlights the importance of the benzamide moiety and its presence in various pharmacologically active molecules. While the specific structure of 3-[(4-bromophenoxy)methyl]-N-(2-ethoxybenzyl)benzamide differs, the common benzamide core suggests the potential for exploring its antiulcer properties. Additionally, the SAR study on these benzamide derivatives provides valuable insights for optimizing the structure of 3-[(4-bromophenoxy)methyl]-N-(2-ethoxybenzyl)benzamide to enhance its potential biological activities. []

Imatinib (4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide)

    Compound Description: Imatinib is a widely used tyrosine kinase inhibitor for treating leukemia. [] While primarily known in its salt form, the crystal structure of the free base provides valuable insights into its molecular interactions. []

Properties

Product Name

3-[(4-bromophenoxy)methyl]-N-[(2-ethoxyphenyl)methyl]benzamide

IUPAC Name

3-[(4-bromophenoxy)methyl]-N-[(2-ethoxyphenyl)methyl]benzamide

Molecular Formula

C23H22BrNO3

Molecular Weight

440.3 g/mol

InChI

InChI=1S/C23H22BrNO3/c1-2-27-22-9-4-3-7-19(22)15-25-23(26)18-8-5-6-17(14-18)16-28-21-12-10-20(24)11-13-21/h3-14H,2,15-16H2,1H3,(H,25,26)

InChI Key

KIZAOYDQIWXGSL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.